2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thienopyrimidine core structure, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The overall yield of this multi-step synthesis is approximately 43%.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown activity against various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases like tuberculosis and cancer
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . In cancer cells, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have shown significant antimycobacterial activity.
Pyrrolidin-1-yl derivatives: These compounds exhibit strong antiproliferative activities against cancer cell lines.
Uniqueness
2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its dual activity against both bacterial and cancer targets. This dual functionality makes it a promising candidate for further drug development and research .
Properties
Molecular Formula |
C10H12N4OS |
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Molecular Weight |
236.30 g/mol |
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N4OS/c11-6-1-3-14(5-6)10-12-7-2-4-16-8(7)9(15)13-10/h2,4,6H,1,3,5,11H2,(H,12,13,15) |
InChI Key |
HNHRCBGUQGUYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NC3=C(C(=O)N2)SC=C3 |
Origin of Product |
United States |
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